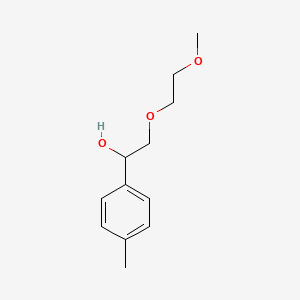
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxyethoxy group and a p-tolyl group attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol typically involves the reaction of p-tolylmagnesium bromide with 2-(2-methoxyethoxy)acetaldehyde under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-tolyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the p-tolyl group.
1-(p-Tolyl)ethanol: Contains the p-tolyl group but lacks the methoxyethoxy group.
2-(2-Ethoxyethoxy)-1-(p-tolyl)ethan-1-ol: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.
Uniqueness
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is unique due to the combination of the methoxyethoxy and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol, commonly referred to as TGME, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its toxicity, reproductive effects, and potential therapeutic applications based on existing research findings.
Acute Toxicity
TGME exhibits low acute toxicity. The oral LD50 value in rats is approximately 11,800 mg/kg, while the dermal LD50 in rabbits is around 7,400 mg/kg. In studies where rats were exposed to concentrated vapors of TGME for eight hours, no mortality was observed, indicating a relatively safe profile under acute exposure conditions .
Repeated Dose Toxicity
In chronic exposure studies, the No Observed Adverse Effect Level (NOAEL) for repeated oral doses in rats was determined to be 400 mg/kg/day. At higher doses (1,200 mg/kg/day), slight hepatocellular hypertrophy and increased liver weight were noted. At the highest tested dose of 4,000 mg/kg/day, although most animals survived, reduced weight gain and food consumption were observed alongside microscopic liver changes .
Reproductive and Developmental Toxicity
TGME has shown reproductive toxicity at doses starting from 400 mg/kg/day. Developmental toxicity was noted at doses exceeding 1,000 mg/kg/day, with observed effects including skeletal variants and decreased body weight in offspring from treated mothers .
Genotoxicity
Genotoxicity studies involving TGME have yielded negative results across various tests (Ames test, HGPRT assay, and micronucleus tests) at concentrations up to 5,000 µg/plate and 5,000 mg/kg. This suggests that TGME does not pose a significant genotoxic risk at these levels .
Antioxidant Activity
TGME's antioxidant potential is inferred from studies of structurally similar compounds that exhibit significant antioxidant activity through mechanisms such as radical scavenging. The antioxidant activity of these compounds is often assessed using assays like DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP) .
Case Studies and Research Findings
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12-13H,7-9H2,1-2H3 |
InChI 键 |
LDXYGHHCKVYWJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(COCCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















